3-Methyl-1-hydroxybutyl-ThPP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

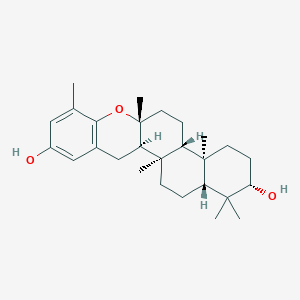

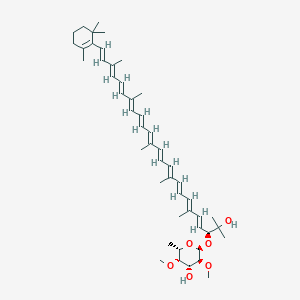

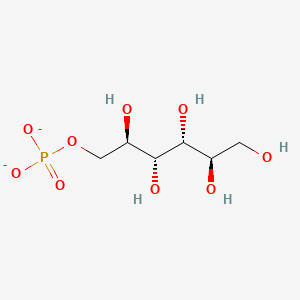

3-Methyl-1-hydroxybutyl-THPP belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. 3-Methyl-1-hydroxybutyl-THPP is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Methyl-1-hydroxybutyl-THPP participates in a number of enzymatic reactions. In particular, 3-Methyl-1-hydroxybutyl-THPP and lipoamide can be converted into S-(3-methylbutanoyl)-dihydrolipoamide-e; which is catalyzed by the enzymes 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial and 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial. In addition, 3-Methyl-1-hydroxybutyl-THPP can be biosynthesized from ketoleucine and thiamine pyrophosphate through its interaction with the enzyme 2-oxoisovalerate dehydrogenase. In humans, 3-methyl-1-hydroxybutyl-THPP is involved in the valine, leucine and isoleucine degradation pathway. 3-Methyl-1-hydroxybutyl-THPP is also involved in several metabolic disorders, some of which include the 3-methylglutaconic aciduria type I pathway, Beta-ketothiolase deficiency, methylmalonate semialdehyde dehydrogenase deficiency, and the maple syrup urine disease pathway.

3-Methyl-1-hydroxybutyl-ThPP is a thiamine phosphate.

Applications De Recherche Scientifique

Versatile Reducing Agent : Tris(3-hydroxypropyl)phosphine (THPP) is recognized for its role as a versatile, water-soluble, and air-stable reducing agent. It's particularly effective in the reductive cleavage of disulfide bonds in aqueous and buffered aqueous-organic media. This property makes it useful in biochemical applications, including the manipulation of small-molecule disulfides under biological pH conditions (McNulty et al., 2015).

Photodynamic Therapy (PDT) : Compounds like meso-tetrakis (4-hydroxylphenyl) porphyrin (THPP) are significant in photodynamic therapy, a treatment method for cancer. Their interactions with other molecules, like β-cyclodextrin and its derivatives, have been studied to understand their role in PDT. For instance, adding hydroxypropyl-β-cyclodextrin to THPP can significantly enhance its fluorescence intensity, which is crucial for its application in pharmacokinetics and biodistribution studies (Guo et al., 2005).

Biomaterials and Hydrogels : THPP, particularly its derivative beta-[tris(hydroxymethyl)phosphino]propionic acid, has been used to create cross-linked elastin-like polypeptide hydrogels. These hydrogels, which can be rapidly formed in aqueous solutions, have potential applications in biomaterials and tissue engineering, thanks to their biocompatibility and the ability to adjust their mechanical properties (Lim et al., 2007).

Organic Solar Cells : The electrochemical polymerization of tetrakis-5,10,15,20-(4-hydroxyphenyl)porphyrin (THPP) has been investigated for use in organic solar cells. Its ability to form a uniform polymeric film with nanostructured morphology makes it a candidate for exploring new avenues in solar energy conversion (Veerender et al., 2012).

Near-Infrared Luminescent Materials : THPP has been used as a sensitizer in the synthesis of near-infrared luminescent hybrid materials, showcasing potential applications in fluoroimmuno-assays, optical amplification, and catalysis (Guo & Yan, 2011).

Propriétés

Nom du produit |

3-Methyl-1-hydroxybutyl-ThPP |

|---|---|

Formule moléculaire |

C17H29N4O8P2S+ |

Poids moléculaire |

511.4 g/mol |

Nom IUPAC |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxy-3-methylbutyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H28N4O8P2S/c1-10(2)7-14(22)17-21(9-13-8-19-12(4)20-16(13)18)11(3)15(32-17)5-6-28-31(26,27)29-30(23,24)25/h8,10,14,22H,5-7,9H2,1-4H3,(H4-,18,19,20,23,24,25,26,27)/p+1 |

Clé InChI |

OZAWOYZVNPQFFO-UHFFFAOYSA-O |

SMILES canonique |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CC(C)C)O)CCOP(=O)(O)OP(=O)(O)O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromanyl-6-chloranyl-3-[2-oxidanylidene-3-(3-oxidanylpiperidin-2-yl)propyl]quinazolin-4-one; 2-oxidanylpropanoic acid](/img/structure/B1260726.png)

![(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B1260734.png)

![(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)